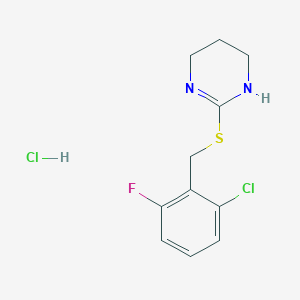

2-((2-Chloro-6-fluorobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrochloride

描述

This compound belongs to the 1,4,5,6-tetrahydropyrimidine class, a scaffold known for its pharmacological versatility, including enzyme inhibition, antimicrobial, and anti-inflammatory activities . Structurally, it features a 2-chloro-6-fluorobenzylthio substituent attached to a tetrahydropyrimidine core, with a hydrochloride salt enhancing solubility. The chloro and fluoro groups on the benzyl ring likely contribute to electronic effects and binding specificity, while the thioether linkage may influence metabolic stability.

属性

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2S.ClH/c12-9-3-1-4-10(13)8(9)7-16-11-14-5-2-6-15-11;/h1,3-4H,2,5-7H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWBBHPKUYPQOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCC2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-6-fluorobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea, followed by cyclization with an appropriate aldehyde under acidic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-((2-Chloro-6-fluorobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

科学研究应用

Pharmacological Applications

This compound has been investigated for its pharmacological properties, particularly in the fields of oncology and neurology.

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit anticancer properties. For instance, studies have shown that certain tetrahydropyrimidine compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Table 1: Anticancer Activity of Tetrahydropyrimidine Derivatives

Neurological Disorders

Tetrahydropyrimidines have also been explored for their neuroprotective effects. They may act on neurotransmitter systems and have potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in this area .

Biological Activities

In addition to its pharmacological applications, 2-((2-Chloro-6-fluorobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrochloride exhibits various biological activities.

Antimicrobial Properties

Research has demonstrated that certain tetrahydropyrimidine derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the development of new antibiotics due to rising antibiotic resistance .

Table 2: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

Antioxidant Activity

The compound has shown potential antioxidant activity, which can help mitigate oxidative stress-related damage in cells. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

作用机制

The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

相似化合物的比较

Structural and Physicochemical Comparison

The table below highlights key structural and physicochemical differences between the target compound and selected analogues:

Functional Group Impact on Properties

- The hydrochloride salt improves aqueous solubility, critical for bioavailability .

- Compound : The additional phenyl ring increases molecular weight and hydrophobicity, which may reduce solubility and hinder cellular uptake compared to the target compound .

- Compound: The 3,4-dichlorobenzyl group introduces greater lipophilicity, while the hydrazino substituent could improve binding affinity via hydrogen bonding. However, higher Cl content may increase toxicity risks .

- Compound : The trifluoromethoxy group is strongly electron-withdrawing, likely stabilizing the molecule against oxidative metabolism. The hydroxyethyl group adds polarity, improving solubility .

Pharmacological Potential

- Enzyme Inhibition : Tetrahydropyrimidines are established enzyme inhibitors. The target compound’s benzylthio group may interact with hydrophobic enzyme pockets, while analogues with bulkier substituents (e.g., ) might exhibit reduced activity due to steric hindrance .

- Antimicrobial Activity : Chlorine and fluorine substituents are associated with enhanced antimicrobial efficacy. The dichlorobenzyl analogue () may show broader-spectrum activity but with higher cytotoxicity .

常见问题

Basic: What synthetic strategies optimize the yield of 2-((2-Chloro-6-fluorobenzyl)thio)-1,4,5,6-tetrahydropyrimidine hydrochloride?

Answer:

High-yield synthesis requires careful selection of starting materials and reaction conditions. For example, refluxing N-(1,4,5,6-tetrahydropyrimidinyl)thiourea with 2-(2,4-dimethylphenoxy)phenacyl chloride in acetone for 2 hours under controlled heating (≈60–80°C) achieves a 91.4% yield . Key considerations include:

- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution reactions.

- Purification : Precipitation upon cooling followed by acetone washing minimizes impurities.

- Stoichiometry : A slight excess of thiourea (0.12 mole) relative to the chloride (0.1 mole) drives the reaction to completion.

Basic: What analytical methods are critical for confirming the structural identity and purity of this compound?

Answer:

Structural validation combines spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons in the tetrahydropyrimidine ring and benzylthio moiety (e.g., coupling constants for stereochemical analysis) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₇H₁₆ClFN₂S, exact mass 358.0603) and fragmentation patterns .

- Purity assessment : USP guidelines recommend HPLC with UV detection (e.g., 97.5–102.0% purity range) and comparison to reference standards .

Advanced: How can researchers design in vivo studies to assess neuropharmacological activity?

Answer:

Preclinical models like the BTBR mouse (autism spectrum disorder model) are validated for behavioral flexibility and stereotypy testing:

- Reversal learning tests : Evaluate cognitive flexibility by training mice to switch reward contingencies in a T-maze .

- Chronic dosing protocols : Administer 1.2 mg/kg via intraperitoneal injections for 14 days to assess long-term effects on repetitive behaviors (e.g., nesting removal-induced digging) .

- Statistical rigor : Use ANOVA with post-hoc tests (n=8 per group) and power analysis to ensure reproducibility .

Advanced: What computational approaches predict target engagement for tetrahydropyrimidine derivatives?

Answer:

Molecular docking and quantitative structure-activity relationship (QSAR) models are critical:

- Docking software (AutoDock, Schrödinger) : Simulate binding to enzymes like COX-1/COX-2, with validation via R² > 0.83 for experimental vs. predicted activity .

- Parameter optimization : Include van der Waals forces, electrostatic interactions, and solvation effects.

- SAR analysis : Modify substituents (e.g., chloro/fluoro groups) to enhance selectivity; for example, N-(4-chlorophenyl) derivatives show 46.7% suppression of inflammation .

Advanced: How can off-target effects be minimized during pharmacological profiling?

Answer:

Strategies include:

- Selectivity screening : Test against panels of receptors (e.g., muscarinic M1 vs. M2/M3 subtypes) using radioligand binding assays .

- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation.

- Prodrug design : Modify the hydrochloride salt to improve blood-brain barrier penetration while reducing peripheral activity .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation of the benzylthio group.

- Moisture control : Use desiccants in airtight containers, as the hydrochloride salt is hygroscopic.

- Temperature : Long-term stability requires storage at –20°C, with periodic HPLC checks for decomposition .

Advanced: What synthetic modifications enhance bioavailability without compromising activity?

Answer:

- Lipophilicity adjustment : Introduce methyl or ethyl groups to the tetrahydropyrimidine ring (logP optimization) .

- Salt forms : Compare hydrochloride with other counterions (e.g., citrate) for solubility and dissolution rates.

- Nanoparticle encapsulation : Use Mn₃O₄ nanoparticles to enhance cellular uptake, as demonstrated for pyrimidine derivatives in anti-Alzheimer studies .

Advanced: How do structural variations in the benzylthio moiety influence biological activity?

Answer:

- Electron-withdrawing groups : The 2-chloro-6-fluoro substitution enhances electrophilicity, improving receptor binding .

- Steric effects : Bulkier substituents (e.g., trifluoromethoxy) reduce off-target interactions, as seen in thieno[2,3-d]pyrimidine derivatives .

- Thioether stability : Replace the sulfur atom with sulfone/sulfoxide groups to modulate metabolic stability .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride fumes.

- Waste disposal : Segregate halogenated byproducts for professional treatment to prevent environmental contamination .

- PPE : Wear nitrile gloves and goggles, as the compound may cause skin/eye irritation .

Advanced: What translational biomarkers correlate with efficacy in neurological models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。